molecular formula C14H18Cl2N2O4S B513086 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-46-7

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513086
CAS No.: 942788-46-7
M. Wt: 381.3g/mol
InChI Key: QBGAIHZTDJZLRD-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based small molecule characterized by a benzenesulfonyl substituent with 2,5-dichloro and 4-ethoxy groups. Its structural features suggest applications in targeting enzymes or receptors influenced by sulfonyl and halogenated aromatic moieties.

Properties

IUPAC Name

1-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-3-22-13-8-12(16)14(9-11(13)15)23(20,21)18-6-4-17(5-7-18)10(2)19/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAIHZTDJZLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation: Finally, the ethanone group is introduced via acylation using acetyl chloride or acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Evidence ID
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (Target) C₁₅H₁₇Cl₂N₂O₄S 415.28 2,5-Dichloro-4-ethoxybenzenesulfonyl High lipophilicity due to Cl and ethoxy groups; potential enzyme inhibition -
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₄H₁₉ClN₂O₄S 346.83 4-Ethoxybenzenesulfonyl Lacks dichloro substitution; reduced steric hindrance
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one C₂₃H₂₅ClN₄O₂ 424.93 Pyrazole and 4-ethoxyphenyl Heterocyclic pyrazole enhances π-π stacking; higher hydrogen bond donor/acceptor count
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one C₁₅H₁₆ClN₄O 314.77 Pyrimidinyl Aromatic pyrimidine improves water solubility; potential kinase inhibition

Key Observations:

Halogenation Impact: The target compound’s 2,5-dichloro substitution increases molecular weight and lipophilicity (logP ~4.6 estimated) compared to non-dichloro analogs like the compound in . This may enhance membrane permeability but reduce aqueous solubility.

Sulfonyl vs. In contrast, pyrimidine or pyrazole substituents () enable hydrogen bonding and π-stacking, critical for receptor binding.

Ethanone Position: All compared compounds retain the ethanone group at the piperazine nitrogen, suggesting its role in stabilizing the bioactive conformation via ketone-mediated hydrogen bonding .

Biological Activity

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H17Cl2N2O3S
  • Molecular Weight : 364.24 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to multiple pharmacological effects. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Piperazine derivatives have been studied for their ability to inhibit bacterial growth and combat infections.
  • Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Reactive Species Generation : The compound may generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage in targeted cells.

Case Studies

Recent studies have highlighted the potential of piperazine derivatives like this compound in various therapeutic areas:

  • Antimicrobial Studies : A study demonstrated that similar compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
  • Cancer Cell Line Testing : Research involving human cancer cell lines indicated that certain piperazine derivatives could induce cell cycle arrest and apoptosis, showcasing their potential as anticancer agents.
  • Inflammation Models : In vivo models of inflammation have shown that these compounds can reduce inflammatory markers, indicating potential use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

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